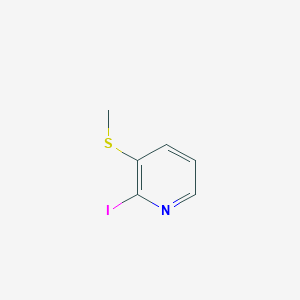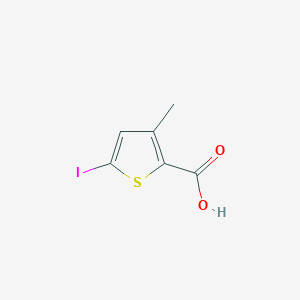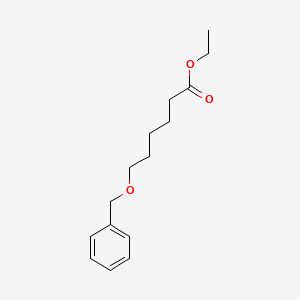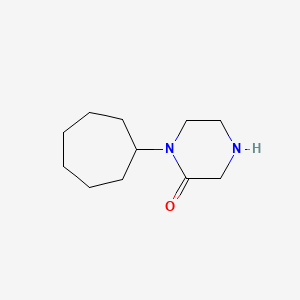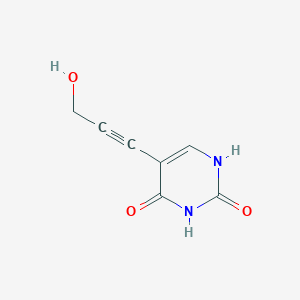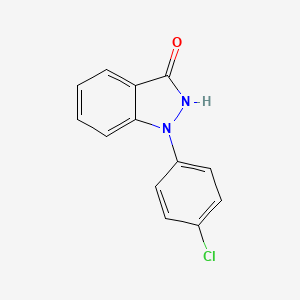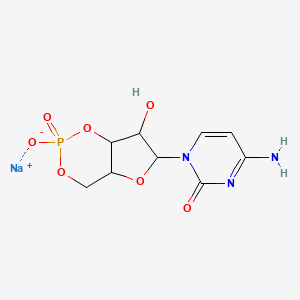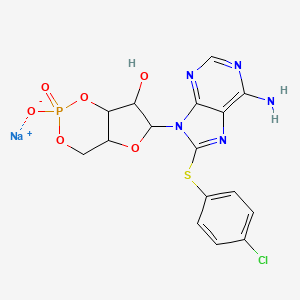
3-(Chloromethyl)-1-(1-methylpyrazol-3-yl)pyridazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethyl)-1-(1-methylpyrazol-3-yl)pyridazin-4-one: is a heterocyclic compound that features a pyridazinone core substituted with a chloromethyl group and a 1-methylpyrazol-3-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1-(1-methylpyrazol-3-yl)pyridazin-4-one typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using reagents such as formaldehyde and hydrochloric acid or chloromethyl methyl ether.
Attachment of the 1-Methylpyrazol-3-yl Group: The 1-methylpyrazol-3-yl group can be attached through nucleophilic substitution reactions, where the pyrazole derivative reacts with the chloromethylated pyridazinone under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or ketones.
Reduction: Reduction reactions can target the pyridazinone core or the pyrazole ring, leading to the formation of dihydro derivatives.
Substitution: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloromethyl group under basic or neutral conditions.
Major Products
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, allowing for the exploration of new chemical reactions and pathways.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications:
作用機序
The mechanism of action of 3-(Chloromethyl)-1-(1-methylpyrazol-3-yl)pyridazin-4-one depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways and leading to changes in cellular function.
Chemical Reactivity: The chloromethyl group can react with nucleophiles in biological systems, potentially leading to the formation of covalent bonds with biomolecules.
類似化合物との比較
Similar Compounds
3-(Chloromethyl)-1-(1-methylpyrazol-3-yl)pyridazin-4-one: can be compared with other pyridazinone derivatives, such as:
Uniqueness
- Substitution Pattern : The presence of both the chloromethyl group and the 1-methylpyrazol-3-yl group makes this compound unique compared to other pyridazinone derivatives.
- Reactivity : The specific substitution pattern influences the compound’s reactivity and potential applications, making it distinct from other similar compounds.
特性
分子式 |
C9H9ClN4O |
|---|---|
分子量 |
224.65 g/mol |
IUPAC名 |
3-(chloromethyl)-1-(1-methylpyrazol-3-yl)pyridazin-4-one |
InChI |
InChI=1S/C9H9ClN4O/c1-13-4-3-9(12-13)14-5-2-8(15)7(6-10)11-14/h2-5H,6H2,1H3 |
InChIキー |
AOYAQNUOMQLKGA-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC(=N1)N2C=CC(=O)C(=N2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


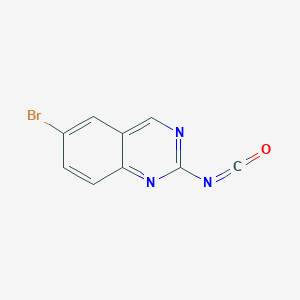

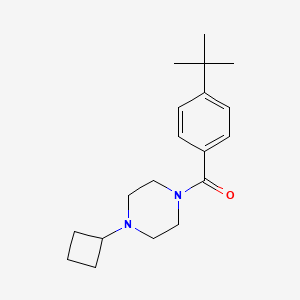
![N-[(2-chlorophenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B13877588.png)
